molecular formula C19H22N2O4S B2538519 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide CAS No. 946260-17-9

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2538519
CAS No.: 946260-17-9
M. Wt: 374.46
InChI Key: XMRIOWXPWLSHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide is a synthetic compound characterized by a propanamide backbone with two distinct aryl substituents: a 4-methoxyphenyl group and a phenyl ring bearing a 1,1-dioxothiazolidine moiety.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-18-10-3-15(4-11-18)5-12-19(22)20-16-6-8-17(9-7-16)21-13-2-14-26(21,23)24/h3-4,6-11H,2,5,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRIOWXPWLSHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule dissects into two primary components:

  • 3-(4-Methoxyphenyl)propanamide : A linear aliphatic amide bearing a 4-methoxyphenyl substituent.
  • 4-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)aniline : A bicyclic sulfone-containing heterocycle attached to an aromatic amine.

Retrosynthetic cleavage of the amide bond suggests coupling a 3-(4-methoxyphenyl)propanoic acid derivative with 4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)aniline. The thiazolidine sulfone moiety may be constructed via cyclocondensation of a mercaptocarboxylic acid with an aldehyde or ketone, followed by oxidation.

Synthesis of 4-(1,1-Dioxo-1λ⁶,2-Thiazolidin-2-yl)Aniline

Cyclocondensation to Form the Thiazolidinone Core

The thiazolidinone scaffold is synthesized via a three-component reaction involving:

  • 4-Nitrobenzaldehyde (1.0 equiv)
  • Mercaptoacetic acid (1.2 equiv)
  • Ammonium acetate (1.5 equiv) in refluxing toluene under nitrogen.

Mechanism : The aldehyde undergoes nucleophilic attack by the thiol group of mercaptoacetic acid, followed by cyclization with the ammonium ion to form 2-(4-nitrophenyl)thiazolidin-4-one.

Optimization : Prolonged reflux (48 h) and anhydrous conditions improve yields to 65–70%.

Oxidation to the Sulfone

The thiazolidinone is oxidized to the sulfone using 30% hydrogen peroxide in glacial acetic acid (1:3 v/v) at 60°C for 6 h.

Characterization :

  • FTIR : Loss of C=S stretch (1250 cm⁻¹) and emergence of S=O stretches (1120 cm⁻¹, 1305 cm⁻¹).
  • ¹H-NMR (DMSO-d₆): Downfield shift of thiazolidine protons (δ 3.85–4.20 ppm).
Reduction of the Nitro Group

Catalytic hydrogenation (H₂, 1 atm, 10% Pd/C, MeOH, 25°C) reduces the nitro group to an amine, yielding 4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)aniline.

Yield : 85–90% after recrystallization from ethanol-water.

Synthesis of 3-(4-Methoxyphenyl)Propanoic Acid

Friedel-Crafts Acylation

Anisole (1.0 equiv) reacts with acryloyl chloride (1.1 equiv) in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C to form 3-(4-methoxyphenyl)propenoic acid.

Hydrogenation : The α,β-unsaturated acid is reduced using H₂/Pd-C in methanol to yield 3-(4-methoxyphenyl)propanoic acid (92% yield).

Characterization :

  • ¹³C-NMR (CDCl₃): δ 173.8 (COOH), 159.2 (OCH₃), 130.4–114.7 (aromatic carbons).

Amide Coupling and Final Assembly

Activation of the Carboxylic Acid

3-(4-Methoxyphenyl)propanoic acid is converted to its acid chloride using oxalyl chloride (2.0 equiv) and catalytic DMF in anhydrous DCM.

Coupling with 4-(1,1-Dioxo-1λ⁶,2-Thiazolidin-2-yl)Aniline

The acid chloride (1.1 equiv) reacts with 4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)aniline (1.0 equiv) in the presence of triethylamine (2.0 equiv) in THF at 0°C→25°C for 12 h.

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:2) followed by recrystallization from ethanol yields the title compound (78% yield).

Characterization :

  • HRMS (ESI+) : m/z calculated for C₁₉H₂₁N₂O₄S [M+H]⁺: 389.1142; found: 389.1145.
  • XRD Analysis : Monoclinic crystal system, space group P2₁/c, with intermolecular C—H⋯O and C—H⋯S interactions stabilizing the lattice.

Alternative Synthetic Pathways

Solid-Phase Synthesis (Patent-Based Approach)

Immobilization of 4-aminobenzoic acid on Wang resin via ester linkage, followed by sequential treatment with:

  • Mercaptoacetic acid and 4-methoxybenzaldehyde under microwave irradiation (100°C, 30 min) to form the thiazolidinone.
  • Oxone® in MeOH/H₂O (3:1) to oxidize the sulfide to sulfone (89% purity).
  • Cleavage from resin using TFA/DCM (1:9) yields the target compound (overall yield: 52%).

Challenges and Optimization Strategies

Parameter Optimization Strategy Outcome
Thiazolidinone Oxidation Use of mCPBA instead of H₂O₂ Higher yield (88% vs. 75%)
Amine Coupling Switch to T3P/Et₃N in DMF Reduced reaction time (4 h)
Purification Recrystallization from DMF/AcOH Purity >99% (HPLC)

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Chlorinated Analog (N-[4-chloro-3-(1,1-dioxothiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide)

  • Structural Difference : A chlorine atom is introduced at the 4-position of the phenyl ring adjacent to the thiazolidine-dioxide group (vs. unsubstituted in the target compound) .
  • Impact :
    • Molecular Weight : Increases from 408.90 g/mol (target) to 423.34 g/mol (chlorinated analog).
    • Electron Effects : Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity or alter binding interactions.
    • Bioavailability : Chlorine could improve lipophilicity (logP) but may reduce solubility.

Nitroimidazole Derivatives (e.g., 2NPBTA, 4NPBTA)

  • Structural Features : Replace the thiazolidine-dioxide group with nitroimidazole (2-nitro or 4-nitro) and benzothiazole .
  • Functional Relevance: Nitroimidazoles are radiosensitizers; iodine-131 labeling suggests use in diagnostic imaging .
  • Comparison : The target compound’s sulfone group may offer greater metabolic stability compared to nitro groups, which are prone to reduction.
Sulfur-Containing Moieties

Sulfonamide vs. Thiazolidine-dioxide

  • Bicalutamide Analogs : Feature a sulfonyl group (-SO₂-) instead of thiazolidine-dioxide. Bicalutamide’s antiandrogenic activity highlights the importance of sulfonyl groups in receptor binding .
  • Thioamide Derivatives (e.g., 2-(4-Methoxybenzenethio)propanamide): Sulfur in a reduced state (thioamide) versus oxidized sulfone.

Antitumor Propanamides (e.g., Compound 1D)

  • Shared Features : 4-Methoxyphenyl group and propanamide backbone .
  • Key Differences : Compound 1D includes a hydroxamic acid (-CONHOH) group, enhancing histone deacetylase (HDAC) inhibition. The target compound’s thiazolidine-dioxide may confer selectivity for other enzymatic targets .

Sulfamethoxazole Derivatives (e.g., Compound 7)

  • Structural Overlap : Sulfamoylphenyl and propanamide groups. These compounds exhibit anticancer properties, suggesting the propanamide scaffold’s versatility in drug design .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications Reference
N-[4-(1,1-dioxothiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide (Target) C₁₉H₂₁N₂O₄S 408.90 Thiazolidine-dioxide, 4-methoxyphenyl Enzyme inhibition, Oncology
N-[4-chloro-3-(1,1-dioxothiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide C₁₉H₂₀ClN₂O₄S 423.34 Chlorine, Thiazolidine-dioxide Research chemical
2NPBTA (Nitroimidazole derivative) C₂₀H₁₅N₃O₃S 377.41 Nitroimidazole, Benzothiazole Imaging/therapeutic agents
Bicalutamide C₁₈H₁₄F₄N₂O₄S 430.37 Sulfonyl, Trifluoromethyl Antiandrogenic therapy
Compound 1D (Antitumor propanamide) C₂₆H₂₃N₃O₆ 473.48 Hydroxamic acid, Benzodioxol HDAC inhibition

Key Research Findings

  • Electronic Effects : The thiazolidine-dioxide group in the target compound likely enhances electron-deficient character, improving interactions with enzymes or receptors compared to thioamides or sulfonamides .
  • Biological Potential: Structural analogs with 4-methoxyphenyl groups (e.g., Compound 1D) show antitumor activity, suggesting the target compound may share similar therapeutic pathways .
  • Synthetic Accessibility : Chlorinated analogs are commercially available but require custom synthesis, whereas nitroimidazole derivatives are radiolabeled for specialized applications .

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, drawing from diverse research studies and findings.

Chemical Structure and Synthesis

The compound features a thiazolidine ring, which is known for its biological activity, particularly in medicinal chemistry. The synthesis typically involves multi-step organic reactions, including cyclization and cross-coupling methods to form the desired structure. The synthetic routes can vary based on the desired yield and purity of the product.

Component Description
IUPAC Name This compound
Molecular Formula C19H21N3O5S
Molecular Weight 393.51 g/mol
CAS Number 7627776

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazolidine moiety can bind to active sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to significant changes in cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with similar thiazolidine structures exhibit antimicrobial properties. For instance, derivatives of thiazolidines have shown efficacy against both Gram-positive and Gram-negative bacteria. Studies suggest that these compounds disrupt bacterial cell membranes, leading to cell death.

A comparative analysis of various thiazolidine derivatives revealed that modifications in the side chains significantly influence their antibacterial potency. Compounds with hydrophobic groups demonstrated enhanced membrane-disrupting abilities.

Anticancer Potential

This compound has been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.

A case study involving similar thiazolidine derivatives highlighted their ability to inhibit tumor growth in animal models, suggesting potential therapeutic applications in oncology.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry demonstrated that a related thiazolidine derivative exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal cytotoxicity to human cells .
    • Another investigation found that structural modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, indicating the importance of molecular design in developing effective antibiotics .
  • Anticancer Activity :
    • Research conducted by Zhang et al. (2020) indicated that thiazolidine derivatives could inhibit the proliferation of various cancer cell lines through apoptosis induction . The study emphasized the role of oxidative stress as a mechanism for anticancer activity.
    • Further studies revealed that these compounds could modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Step 1 : Formation of the 1,1-dioxo-thiazolidine ring via cyclization of a sulfonamide precursor under acidic conditions (e.g., HCl in ethanol) .
  • Step 2 : Coupling of the thiazolidine moiety with 3-(4-methoxyphenyl)propanamide using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns on the phenyl rings and the thiazolidine-dione core. For example, the methoxy group at 4-position shows a singlet at ~3.8 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate mass verification (e.g., [M+H]+^+ at m/z 433.12) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles in the thiazolidine-dione ring, critical for understanding conformational stability .

Q. How does the compound’s solubility profile influence experimental design?

  • Methodological Answer :

  • Solubility Testing : Conducted in DMSO (high solubility at ~50 mg/mL) for in vitro assays, while aqueous solubility is limited (<1 mg/mL in PBS). Adjustments include using co-solvents (e.g., 10% PEG-400) for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values in kinase inhibition assays)?

  • Methodological Answer :

  • Comparative Assay Design : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to validate target engagement .
  • Structural Analysis : Perform molecular docking studies to assess binding mode variations caused by protonation states of the thiazolidine-dione sulfur .
  • Batch Reproducibility : Verify compound purity (>95% by HPLC) and storage conditions (desiccated, -20°C) to minimize degradation artifacts .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to EDC (e.g., DCC or HATU) to improve coupling efficiency .
  • Solvent Optimization : Replace dichloromethane with THF or DMF for better solubility of intermediates .
  • Design of Experiments (DoE) : Use response surface methodology to optimize temperature, stoichiometry, and reaction time .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., PPARγ)?

  • Methodological Answer :

  • In Vitro Binding Assays : Surface plasmon resonance (SPR) to measure binding kinetics (KD_D, kon_{on}/koff_{off}) .
  • Cellular Models : Use PPARγ reporter assays (e.g., luciferase-based) in HEK293 cells to quantify transcriptional activation .
  • Metabolite Profiling : LC-MS/MS to identify oxidative metabolites that may interfere with target binding .

Q. What computational approaches are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • 3D-QSAR : CoMFA or CoMSIA models built using aligned derivatives (e.g., varying substituents on the phenyl rings) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., water, 100 ns trajectories) to assess stability of hydrogen bonds with Arg288 and Tyr473 in PPARγ .

Data Contradiction and Validation

Q. How to address discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Cell Line Authentication : Verify STR profiles to rule out cross-contamination .
  • Proliferation Assay Harmonization : Standardize MTT vs. ATP-based assays; account for thiazolidine-dione redox activity in MTT .

Q. What experimental controls are critical for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Stability Controls : Pre-dose plasma stability tests (37°C, 24h) to confirm compound integrity .
  • Vehicle Controls : Use matched co-solvent (e.g., 10% PEG-400) to distinguish toxicity from formulation effects .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight 433.12 g/mol (HRMS)
LogP 2.8 (Predicted, ACD/Labs)
Aqueous Solubility <1 mg/mL (PBS, pH 7.4)
IC50_{50} (PPARγ) 0.8 µM (Fluorescence Polarization)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.